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Executive Summary
Rosiptor Acetate (formerly AQX-1125) is a first-in-class, orally bioavailable, small-molecule

activator of the SH2-containing inositol-5'-phosphatase 1 (SHIP1). As a critical negative

regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway, SHIP1 activation presents

a compelling therapeutic strategy for a range of inflammatory and immune-mediated diseases.

This technical guide provides a comprehensive overview of the preclinical pharmacodynamics

of Rosiptor Acetate, summarizing key in vitro and in vivo data, detailing experimental

methodologies, and visualizing the underlying molecular pathways and experimental

workflows. Although the clinical development of Rosiptor Acetate was discontinued after

failing to meet its primary endpoint in a Phase 3 trial for interstitial cystitis, the preclinical data

package remains a valuable resource for understanding the therapeutic potential of SHIP1

activation.

Mechanism of Action: SHIP1 Activation and PI3K
Pathway Modulation
Rosiptor Acetate allosterically activates SHIP1, enhancing its phosphatase activity. SHIP1

specifically dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the 5'

position, converting it to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2). PIP3 is a key

second messenger produced by PI3K that recruits downstream signaling proteins containing
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pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B). By reducing

intracellular levels of PIP3, Rosiptor Acetate effectively dampens the PI3K/Akt signaling

cascade, a pathway central to cell proliferation, survival, and inflammatory responses.
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Figure 1: Rosiptor Acetate's Mechanism of Action.

In Vitro Pharmacodynamics
Rosiptor Acetate has demonstrated significant anti-inflammatory effects across a range of in

vitro assays, consistent with its mechanism as a SHIP1 activator.

Inhibition of Akt Phosphorylation
A key pharmacodynamic marker of SHIP1 activation is the inhibition of Akt phosphorylation. In

a SHIP1-proficient human T-cell line (MOLT-4), Rosiptor Acetate induced a concentration-

dependent decrease in IGF-1-mediated Akt phosphorylation.[1] Conversely, it had no effect in a

SHIP1-deficient T-cell line (Jurkat), demonstrating its specific on-target activity.[1]
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Cell Line Target Agonist
Rosiptor
Acetate (µM)

Outcome

MOLT-4 (SHIP1-

proficient)
pAkt (S473) IGF-1 0.1 - 10

Concentration-

dependent

inhibition

Jurkat (SHIP1-

deficient)
pAkt (S473) IGF-1 0.1 - 10 No effect

Table 1: Effect of Rosiptor Acetate on Akt Phosphorylation.

Reduction of Cytokine Production
Rosiptor Acetate effectively suppressed the production of multiple pro-inflammatory cytokines

from murine splenocytes stimulated with anti-CD3/CD28, without impacting cell viability.[1]

Cytokine Rosiptor Acetate (µM) % Inhibition (approx.)

GM-CSF 10 ~70%

IFN-γ 10 ~60%

IL-2 10 ~50%

TNF-α 10 ~45%

IL-6 10 ~40%

IL-4 10 ~20%

Table 2: Inhibition of Cytokine Release from Murine Splenocytes by Rosiptor Acetate.

Inhibition of Mast Cell Degranulation
In sensitized bone marrow-derived mast cells (BMMCs) from SHIP1+/+ mice, Rosiptor
Acetate inhibited antigen-induced degranulation, as measured by β-hexosaminidase release.

[1] This effect was absent in BMMCs from SHIP1-/- mice.[1]
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Cell Type Stimulus
Rosiptor Acetate
(µM)

Outcome

SHIP1+/+ BMMCs DNP-HSA 60
Inhibition of

degranulation

SHIP1-/- BMMCs DNP-HSA 60 No effect

Table 3: Effect of Rosiptor Acetate on Mast Cell Degranulation.

Inhibition of Leukocyte Chemotaxis
Rosiptor Acetate demonstrated a concentration-dependent inhibition of human monocyte

chemotaxis towards MCP-1.

Cell Type Chemoattractant
Rosiptor Acetate
(µM)

Outcome

Human Monocytes MCP-1 1 - 30
Concentration-

dependent inhibition

Table 4: Effect of Rosiptor Acetate on Leukocyte Chemotaxis.

In Vivo Pharmacodynamics
The anti-inflammatory activity of Rosiptor Acetate was confirmed in several preclinical models

of inflammation.

Pulmonary Inflammation Models
In a mouse model of LPS-induced lung inflammation, orally administered Rosiptor Acetate
dose-dependently decreased pulmonary neutrophilic infiltration. This effect was shown to be

SHIP1-dependent.
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Animal Model Treatment Dose (mg/kg, oral) Outcome

LPS-induced lung

inflammation (mice)
Rosiptor Acetate 3 - 30

Dose-dependent

decrease in BAL

neutrophils

Ovalbumin-induced

airway inflammation

(mice)

Rosiptor Acetate 0.1 - 10
Suppression of airway

inflammation

Cigarette smoke-

induced airway

inflammation (mice)

Rosiptor Acetate 30
Significant reduction

in BAL neutrophils

Table 5: In Vivo Efficacy of Rosiptor Acetate in Pulmonary Inflammation Models.

Experimental Protocols
Akt Phosphorylation Assay
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Akt Phosphorylation Assay Workflow

1. Culture MOLT-4 (SHIP1+/+) and
Jurkat (SHIP1-/-) cells

2. Serum starve cells

3. Pre-incubate with Rosiptor Acetate
(0.1 - 10 µM)

4. Stimulate with IGF-1

5. Lyse cells

6. Perform Western blot for
pAkt (S473) and total Akt

7. Quantify band intensity
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Figure 2: Akt Phosphorylation Assay Workflow.

Methodology:
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Cell Culture: SHIP1-proficient MOLT-4 and SHIP1-deficient Jurkat T-cells are cultured in

appropriate media.

Serum Starvation: Cells are serum-starved to reduce basal levels of Akt phosphorylation.

Compound Treatment: Cells are pre-incubated with varying concentrations of Rosiptor
Acetate or vehicle control.

Stimulation: Cells are stimulated with a pro-survival cytokine, such as insulin-like growth

factor-1 (IGF-1), to induce Akt phosphorylation.

Lysis: Cells are lysed to extract total protein.

Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane,

and probed with antibodies specific for phosphorylated Akt (e.g., at Ser473) and total Akt.

Analysis: The intensity of the phosphorylated Akt bands is normalized to total Akt to

determine the inhibitory effect of Rosiptor Acetate.

Cytokine Release Assay
Methodology:

Splenocyte Isolation: Spleens are harvested from mice, and single-cell suspensions of

splenocytes are prepared.

Compound Treatment: Splenocytes are pre-incubated with Rosiptor Acetate at various

concentrations.

Stimulation: Cells are stimulated with anti-CD3 and anti-CD28 antibodies to induce T-cell

activation and cytokine production.

Supernatant Collection: After an incubation period, the cell culture supernatant is collected.

Cytokine Measurement: The concentrations of various cytokines (e.g., TNF-α, IL-6, IFN-γ) in

the supernatant are quantified using a multiplex immunoassay (e.g., Luminex) or ELISA.
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Viability Assay: Cell viability is assessed using a lactate dehydrogenase (LDH) assay to

ensure that the observed reduction in cytokine levels is not due to cytotoxicity.

Leukocyte Chemotaxis Assay

Leukocyte Chemotaxis Assay Workflow

1. Isolate primary human monocytes

4. Add Rosiptor Acetate-treated monocytes
to the upper chamber

2. Set up modified Boyden chambers with a
porous membrane

3. Add chemoattractant (e.g., MCP-1)
to the lower chamber

5. Incubate to allow cell migration

6. Quantify migrated cells

Click to download full resolution via product page

Figure 3: Leukocyte Chemotaxis Assay Workflow.

Methodology:

Cell Isolation: Primary human monocytes are isolated from peripheral blood.

Compound Treatment: Monocytes are pre-incubated with Rosiptor Acetate or vehicle.

Chemotaxis Assay: A modified Boyden chamber assay is used. The lower chamber is filled

with a chemoattractant (e.g., monocyte chemoattractant protein-1, MCP-1), and the treated

monocytes are placed in the upper chamber, separated by a porous membrane.
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Incubation: The chamber is incubated to allow the monocytes to migrate through the

membrane towards the chemoattractant.

Quantification: The number of migrated cells in the lower chamber is quantified, typically by

microscopy or flow cytometry.

Conclusion
The preclinical data for Rosiptor Acetate robustly demonstrate its activity as a SHIP1 activator

with potent anti-inflammatory effects in a variety of in vitro and in vivo models. Its mechanism of

action, centered on the negative regulation of the PI3K/Akt signaling pathway, provides a

strong rationale for its therapeutic potential in inflammatory diseases. While the clinical

development of Rosiptor Acetate was halted, the extensive preclinical characterization

detailed in this guide offers valuable insights for the continued exploration of SHIP1 activators

as a promising class of anti-inflammatory agents. The provided data and experimental

protocols serve as a foundational resource for researchers in the field of immunology and drug

discovery.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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